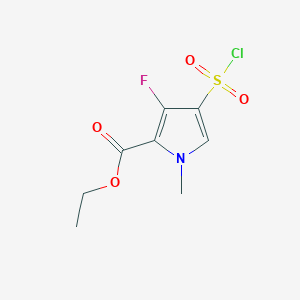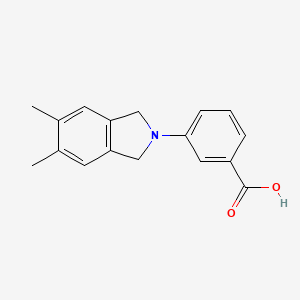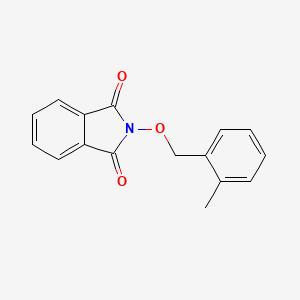
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid is a complex organic compound that features a quinoline moiety fused with a nicotinic acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Nicotinic Acid Derivative: The nicotinic acid derivative can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a halogenated nicotinic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
化学反应分析
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a tetrahydroquinoline derivative.
Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated nicotinic acids and bases such as sodium hydroxide or potassium carbonate are employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted nicotinic acid derivatives.
科学研究应用
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its potential therapeutic effects.
作用机制
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to specific sites on proteins, thereby altering their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 6-(3,4-Dihydroisoquinolin-1(2H)-yl)-5-methylnicotinic acid
- 6-(3,4-Dihydroquinolin-2(1H)-yl)-5-methylnicotinic acid
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinoline moiety, combined with the nicotinic acid derivative, allows for diverse applications in medicinal chemistry and materials science, setting it apart from similar compounds.
属性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20)10-17-15(11)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20) |
InChI 键 |
WKDQCLOWZGMFOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


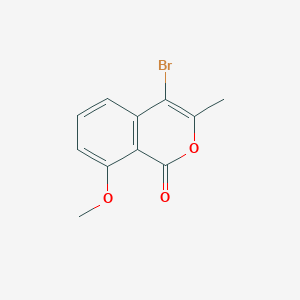
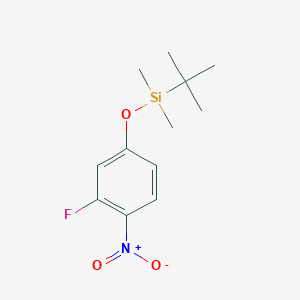


silane](/img/structure/B11848895.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)

